molecular formula C9H20NO2+ B1676868 Muscarine CAS No. 300-54-9

Muscarine

Cat. No.: B1676868
CAS No.: 300-54-9
M. Wt: 174.26 g/mol
InChI Key: UQOFGTXDASPNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of muscarine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in certain mushrooms. when required, it can be synthesized using the aforementioned synthetic routes under controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions: Muscarine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Muscarine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationships of muscarinic agonists.

    Biology: Employed in research to understand the role of muscarinic receptors in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as glaucoma and Alzheimer’s disease.

    Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.

Mechanism of Action

Muscarine exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues throughout the body. This activation leads to a cascade of intracellular events, including the release of secondary messengers such as calcium ions, which ultimately result in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate .

Comparison with Similar Compounds

Muscarine is often compared with other cholinergic compounds, such as:

Uniqueness: this compound’s uniqueness lies in its natural occurrence and its ability to selectively activate muscarinic receptors without affecting nicotinic receptors, which are another class of acetylcholine receptors .

Properties

IUPAC Name

(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOFGTXDASPNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018055
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7619-12-7, 300-54-9
Record name 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R,5S)-Muscarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029936
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muscarine
Reactant of Route 2
Muscarine
Reactant of Route 3
Muscarine
Reactant of Route 4
Muscarine
Reactant of Route 5
Muscarine
Reactant of Route 6
Muscarine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.